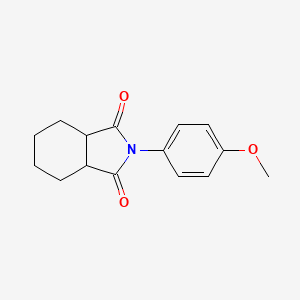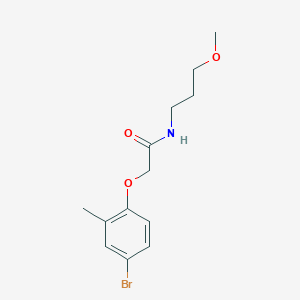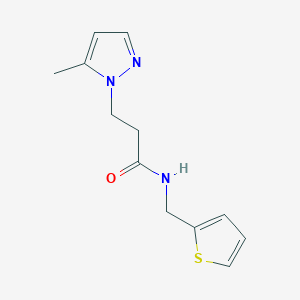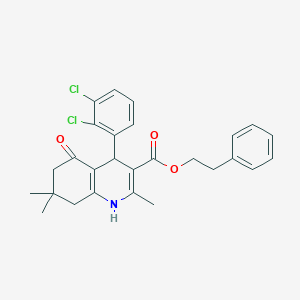![molecular formula C17H12F3N3O B5207044 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5207044.png)
2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile, also known as TFC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TFC belongs to the class of chromene derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties. Several studies have investigated the potential of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile as a drug candidate for the treatment of cancer, viral infections, and inflammatory diseases. 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In addition, 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to inhibit the replication of several viruses, including hepatitis C virus and dengue virus. 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Wirkmechanismus
The mechanism of action of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to inhibit the activity of several enzymes involved in these pathways, including cyclin-dependent kinases, protein kinases, and phosphodiesterases.
Biochemical and Physiological Effects
2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to possess various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of viral replication, and suppression of inflammation. In addition, 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to modulate the expression of several genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile in lab experiments include its relatively simple synthesis method, high yield, and purity. In addition, 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to possess various biological activities, making it a promising drug candidate for the treatment of cancer, viral infections, and inflammatory diseases. However, the limitations of using 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile. One direction is to investigate the potential of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile as a drug candidate for the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis method of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile to improve its yield and purity. Finally, further studies are needed to elucidate the mechanism of action of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile and its potential side effects.
Synthesemethoden
The synthesis of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is a multistep process that involves the condensation of 2-trifluoromethylbenzaldehyde with malononitrile, followed by the reaction with 4-amino-7-methylchromen-2-one in the presence of ammonium acetate. The final product is obtained after purification through column chromatography and recrystallization. The yield of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is typically around 50%, and the purity can be confirmed using analytical techniques such as NMR and HPLC.
Eigenschaften
IUPAC Name |
2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)13-4-2-1-3-10(13)15-11-6-5-9(22)7-14(11)24-16(23)12(15)8-21/h1-7,15H,22-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVZMBFULIUAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
![1-(2-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5206981.png)
![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)


![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5207005.png)

![1-phenyl-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207010.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207020.png)

![ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207029.png)